2-Fluorofuran
Overview
Description
2-Fluorofuran is a fluorinated derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorofuran typically involves the fluorination of furan derivatives. One common method is the reaction of furan with electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. These reactions are usually carried out under mild conditions to prevent over-fluorination and degradation of the furan ring .
Industrial Production Methods: Industrial production of this compound can be achieved through the direct fluorination of furan using diluted fluorine gas. this method requires careful control of reaction conditions to ensure selectivity and yield. Another approach involves the use of cobalt (III) fluoride or potassium tetrafluorocobaltate (III) as fluorinating agents, followed by treatment with alkali .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorofuran undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can lead to the formation of furan-2,5-diones.
Reduction: Reduction reactions typically yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans or other substituted furans.
Scientific Research Applications
2-Fluorofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Fluorinated furans are investigated for their potential use in pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 2-Fluorofuran and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
3-Fluorofuran: Another fluorinated furan with the fluorine atom at the third position.
2-Trifluoromethylfuran: Contains a trifluoromethyl group instead of a single fluorine atom.
2,5-Difluorofuran: Contains two fluorine atoms at the second and fifth positions.
Comparison: 2-Fluorofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-Fluorofuran, it has different reactivity and biological activity profiles. 2-Trifluoromethylfuran and 2,5-Difluorofuran have higher degrees of fluorination, which can further enhance their stability and lipophilicity, but may also complicate their synthesis and handling .
Properties
IUPAC Name |
2-fluorofuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO/c5-4-2-1-3-6-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVAVPHTZUONL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564010 | |
Record name | 2-Fluorofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2358-34-1 | |
Record name | 2-Fluorofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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